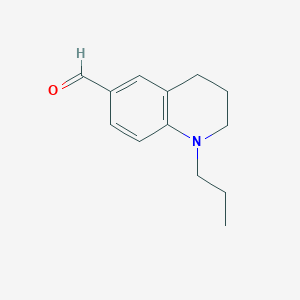

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-7-14-8-3-4-12-9-11(10-15)5-6-13(12)14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSBKBIMXVVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390142 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-88-2 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact propyl derivative is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. We will delve into its core physicochemical properties, propose a validated synthetic methodology, and explore its potential as a versatile building block for novel therapeutic agents, grounded in the well-documented significance of the tetrahydroquinoline scaffold.

Part 1: Core Molecular and Physical Properties

The foundational step in evaluating any new chemical entity is to establish its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure and Computational Data

The structure of this compound is characterized by a tetrahydroquinoline core, with a propyl group substituted at the nitrogen (N1) and a formyl (carbaldehyde) group at the C6 position of the aromatic ring. This substitution pattern is crucial for its reactivity and potential biological interactions.

While experimental data for the propyl derivative is scarce, we can infer its properties from the well-characterized methyl analog, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde[1][2][3]. The addition of an ethyl moiety to the N-alkyl chain is expected to incrementally increase the molecular weight and lipophilicity.

Table 1: Comparison of Predicted Properties of 1-Propyl- vs. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

| Property | 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₃NO[2] | C₁₃H₁₇NO |

| Molecular Weight | 175.23 g/mol [2] | 203.28 g/mol |

| XLogP3 | 1.9[2] | ~2.9 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 |

Note: Properties for the propyl derivative are estimated based on standard medicinal chemistry principles.

Spectroscopic and Physical Characteristics (Predicted)

The aldehyde functional group is a key feature, readily identifiable through spectroscopic methods.

-

¹H NMR: Protons of the aldehyde group would exhibit a characteristic downfield shift (δ 9-10 ppm). The propyl group would show distinct signals for the CH₂, CH₂, and CH₃ protons.

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (δ 190-200 ppm).

-

IR Spectroscopy: A strong C=O stretching band would be observed around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 203, with fragmentation patterns corresponding to the loss of the propyl and formyl groups.

-

Physical State: Likely a viscous oil or a low-melting solid at room temperature.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound can be reliably achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoline. This involves N-alkylation followed by regioselective formylation.

Proposed Synthetic Pathway

The logical and field-proven approach to synthesizing the title compound involves two key transformations:

-

N-Propylation of 1,2,3,4-Tetrahydroquinoline: This is a standard nucleophilic substitution reaction where the secondary amine of the tetrahydroquinoline core is alkylated using a suitable propylating agent.

-

Vilsmeier-Haack Formylation: This classic and efficient reaction introduces a formyl group onto an electron-rich aromatic ring, such as the one present in N-propyl-1,2,3,4-tetrahydroquinoline[4][5][6][7][8]. The nitrogen atom's lone pair activates the aromatic ring, directing the formylation primarily to the para-position (C6).

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromopropane (1.2 eq).

-

Reaction Conditions: Stir the mixture at reflux (approximately 82°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

-

Vilsmeier Reagent Preparation: In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.5 eq) to N,N-dimethylformamide (DMF, 10 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent[5][7].

-

Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF dropwise at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica gel column chromatography.

Caption: Workflow for the Vilsmeier-Haack formylation step.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[9] The aldehyde functionality at the C6 position of this compound serves as a versatile chemical handle for further molecular elaboration.

Role as a Key Intermediate

The aldehyde group is a gateway to a multitude of chemical transformations, allowing for the synthesis of diverse compound libraries for high-throughput screening.

-

Reductive Amination: To introduce various amine-containing side chains, creating analogs with altered solubility and basicity for targeting different receptors.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon skeleton.

-

Oxidation: To generate the corresponding carboxylic acid, which can be converted to esters and amides.

-

Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.

Potential Therapeutic Targets

Derivatives of tetrahydroquinolines have shown promise in various therapeutic areas. The introduction of diverse substituents via the aldehyde handle of this compound could lead to the discovery of novel agents for:

-

Neurological Disorders: The core structure is found in compounds being investigated for Alzheimer's disease and other neurodegenerative conditions[1][9].

-

Anticancer Agents: The tetrahydroquinoline nucleus is present in several compounds with demonstrated antiproliferative activity.

-

Antimalarial and Antimicrobial Agents: This scaffold has been a fruitful source of inspiration for the development of new anti-infective drugs[9].

Caption: Potential derivatization pathways and therapeutic applications.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is straightforward via established and scalable methods. The presence of the reactive aldehyde group on the privileged tetrahydroquinoline scaffold provides a powerful platform for the generation of diverse chemical libraries. Further investigation into the derivatization of this compound is warranted and holds significant promise for the discovery of novel therapeutic agents across multiple disease areas.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]

-

YouTube. Vilsmeier-Haack Reaction. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

-

Pharmaffiliates. The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Available from: [Link]

-

ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

-

International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

- Google Patents. The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. Available from: [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Available from: [Link]

-

PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Available from: [Link]

-

University of Bath's Research Portal. Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available from: [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C11H13NO | CID 2793014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Foreword: Unveiling a Versatile Scaffold for Drug Discovery and Materials Science

In the landscape of modern medicinal chemistry and materials science, the tetrahydroquinoline scaffold stands out as a "privileged" structure, consistently appearing in a diverse array of biologically active compounds and functional materials. Its unique combination of a saturated heterocyclic ring fused to an aromatic system imparts a three-dimensional architecture that is highly amenable to synthetic modification and interaction with biological targets. This guide focuses on a specific, yet promising derivative: 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde .

The introduction of an N-propyl group and a C-6 carbaldehyde moiety onto the tetrahydroquinoline core creates a molecule with a fascinating blend of lipophilicity, hydrogen bonding capability, and reactive potential. The aldehyde group, in particular, serves as a versatile chemical handle for further elaboration, opening up avenues for the synthesis of a wide range of derivatives, from Schiff bases and oximes to more complex heterocyclic systems.

This technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the physicochemical characteristics of this compound, offering both established data and predictive insights to facilitate its application in research and development. We will delve into its structural and physicochemical properties, propose a robust synthetic strategy, and explore its potential applications, all grounded in established chemical principles and supported by relevant literature.

Molecular Structure and Identification

This compound is a derivative of tetrahydroquinoline, featuring a propyl group attached to the nitrogen atom (position 1) and a formyl group (carbaldehyde) at position 6 of the aromatic ring.

Figure 2: Proposed Synthetic Workflow for this compound.

Step 1: N-Propylation of 1,2,3,4-Tetrahydroquinoline (Hypothetical Protocol)

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Propyl-1,2,3,4-tetrahydroquinoline.

Step 2: Vilsmeier-Haack Formylation (Hypothetical Protocol)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring. Allow the mixture to stir at this temperature for 30 minutes.

-

Add a solution of 1-Propyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium acetate or sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Theoretical Spectral Analysis

4.1. ¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton: A singlet in the region of 9.5-10.0 ppm.

-

Aromatic Protons: Three protons on the aromatic ring, likely appearing as a doublet, a doublet of doublets, and a singlet or a narrow triplet in the range of 6.8-7.8 ppm.

-

N-CH₂ (Propyl group): A triplet around 3.2-3.5 ppm.

-

CH₂ (Propyl group): A multiplet (sextet) in the region of 1.5-1.8 ppm.

-

CH₃ (Propyl group): A triplet around 0.9-1.1 ppm.

-

Tetrahydroquinoline Ring Protons:

-

N-CH₂ (Position 2): A triplet around 3.3-3.6 ppm.

-

C-CH₂ (Position 3): A multiplet in the region of 1.8-2.1 ppm.

-

Ar-CH₂ (Position 4): A triplet around 2.7-3.0 ppm.

-

4.2. ¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region of 190-200 ppm.

-

Aromatic Carbons: Six signals in the range of 110-150 ppm.

-

Aliphatic Carbons: Signals corresponding to the three carbons of the propyl group and the three saturated carbons of the tetrahydroquinoline ring in the region of 10-60 ppm.

4.3. Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

4.4. Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): Expected at m/z = 203.

-

Major Fragmentation Patterns: Likely to involve loss of the propyl group, the aldehyde group, and fragmentation of the tetrahydroquinoline ring.

Potential Biological and Industrial Significance

While specific studies on this compound are scarce, the broader class of N-alkylated tetrahydroquinolines has garnered significant interest in several fields.

An In-Depth Technical Guide to 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

CAS Number: 876710-88-2[1]

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a proposed synthetic pathway, including step-by-step experimental protocols for the synthesis of the precursor, 1-propyl-1,2,3,4-tetrahydroquinoline, and its subsequent formylation to the target molecule. It further elaborates on the characterization of the final product with expected analytical data, discusses its chemical reactivity, and explores potential applications based on the known bioactivities of related tetrahydroquinoline derivatives. Safety protocols for handling the compound and its intermediates are also included. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic scaffolds.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[2] This heterocyclic motif is associated with a wide range of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[2] The introduction of various substituents onto the tetrahydroquinoline ring system allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery.

The subject of this guide, this compound, incorporates two key functional groups: an N-propyl group, which can influence lipophilicity and receptor binding, and a carbaldehyde group at the 6-position. The aldehyde functionality is a particularly valuable synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive amination, oxidation, and olefination, thereby providing a gateway to a diverse library of derivatives.

Synthetic Strategy and Protocols

The synthesis of this compound can be logically approached in a two-step sequence:

-

N-Propylation: Synthesis of the precursor, 1-propyl-1,2,3,4-tetrahydroquinoline.

-

Formylation: Introduction of the carbaldehyde group at the 6-position of the tetrahydroquinoline ring.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline

A modern and efficient method for the N-alkylation of quinolines is a one-pot reductive amination reaction. This approach avoids the direct handling of potentially hazardous alkylating agents and often proceeds under mild conditions. An arylboronic acid-catalyzed reductive alkylation using a Hantzsch ester as the hydrogen source is a particularly effective method.[3]

Protocol: Arylboronic Acid-Catalyzed Reductive Alkylation [3]

-

Materials:

-

Quinoline

-

Propionaldehyde

-

Hantzsch ester

-

3-Trifluoromethylphenylboronic acid (or other suitable arylboronic acid)

-

1,2-Dichloroethane (DCE)

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

-

-

Procedure:

-

To a reaction tube, add quinoline (1.0 equiv), propionaldehyde (1.0 equiv), Hantzsch ester (3.5 equiv), and 3-trifluoromethylphenylboronic acid (25 mol%).

-

Add 1,2-dichloroethane (DCE) to the reaction tube.

-

Seal the tube and place it in a preheated oil bath at 60 °C.

-

Stir the reaction mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 1-propyl-1,2,3,4-tetrahydroquinoline.

-

-

Causality of Experimental Choices:

-

The arylboronic acid acts as a Lewis acid catalyst, activating the carbonyl group of the aldehyde towards nucleophilic attack and facilitating the reduction of the intermediate iminium ion.

-

The Hantzsch ester serves as a mild and efficient hydride donor for the reduction steps.

-

The reaction is performed in a sealed tube to prevent the evaporation of the volatile aldehyde.

-

Step 2: Synthesis of this compound

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7][8] The nitrogen atom of the tetrahydroquinoline ring is an activating group, directing electrophilic substitution to the para-position (C6).

Protocol: Vilsmeier-Haack Formylation [4][5]

-

Materials:

-

1-Propyl-1,2,3,4-tetrahydroquinoline (from Step 1)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Dichloromethane (DCM) or other suitable solvent

-

Crushed ice

-

Standard laboratory glassware and purification supplies

-

-

Procedure:

-

Prepare the Vilsmeier reagent: In a flask equipped with a dropping funnel and under an inert atmosphere, cool DMF to 0 °C. Add POCl₃ (1.1 equiv) dropwise with stirring, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the chloroiminium salt.

-

Cool the Vilsmeier reagent to 0 °C and add a solution of 1-propyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

-

Self-Validating System:

-

The formation of the Vilsmeier reagent is a well-established reaction.

-

The electrophilic aromatic substitution is highly regioselective due to the electronic properties of the substrate.

-

The hydrolysis of the intermediate iminium salt during aqueous workup is a standard and reliable step to generate the final aldehyde.

-

Characterization and Data

| Property | Expected Value/Observation |

| Molecular Formula | C₁₃H₁₇NO |

| Molecular Weight | 203.28 g/mol |

| Appearance | Likely a yellow to brown oil or low-melting solid |

| ¹H NMR (CDCl₃) | Aromatic Protons: Signals in the range of 7.0-7.5 ppm. The protons at C5 and C7 will likely appear as doublets or doublets of doublets. The proton at C8 will be a singlet or a doublet with a small coupling constant. Aldehyde Proton: A singlet around 9.7-9.8 ppm. Aliphatic Protons: The N-CH₂ protons of the propyl group will be a triplet around 3.3-3.5 ppm. The other CH₂ and CH₃ protons of the propyl group will be in the upfield region (0.9-1.8 ppm). The tetrahydroquinoline ring protons will appear as multiplets between 1.9 and 3.4 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon: A signal around 190 ppm. Aromatic Carbons: Signals in the range of 110-150 ppm. Aliphatic Carbons: Signals corresponding to the propyl group and the tetrahydroquinoline ring in the upfield region. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 203. Key fragmentation patterns would likely involve the loss of the propyl group and other characteristic fragments of the tetrahydroquinoline ring. |

| Infrared (IR) | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C=C stretching bands. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the aldehyde group and the electron-rich aromatic ring.

Caption: Reactivity of the aldehyde group.

The tetrahydroquinoline scaffold is a key component in various pharmaceuticals, and this compound could serve as a versatile intermediate in the development of new therapeutic agents.[12] Potential areas of application include:

-

Neuroprotective Agents: Analogs of tetrahydroquinoline have shown potential as neuroprotective agents, making this compound a candidate for further research in neurobiology.[12]

-

Anticancer Agents: The tetrahydroisoquinoline core, a related structure, is found in several antitumor antibiotics.[13] The ability to derivatize the aldehyde group could lead to the synthesis of novel anticancer compounds.

-

Antimicrobial Agents: Tetrahydroquinoline derivatives have been investigated for their antimicrobial properties.

-

Material Science: The unique electronic properties of the tetrahydroquinoline ring system could be exploited in the development of novel organic materials, such as fluorescent probes or components of organic light-emitting diodes (OLEDs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions should be based on the known hazards of the parent compound, 1,2,3,4-tetrahydroquinoline, and the reactive nature of aldehydes.

-

General Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

-

Hazards of 1,2,3,4-tetrahydroquinoline:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Always consult the SDS for the specific reagents used in the synthesis, particularly for corrosive and toxic substances like phosphorus oxychloride.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. This guide has outlined a logical and well-supported synthetic route, provided expected characterization data, and discussed the reactivity and potential applications of this compound. The detailed protocols and mechanistic insights are intended to empower researchers to synthesize and further explore the chemical space around this versatile tetrahydroquinoline derivative.

References

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

-

Name Reaction. (n.d.). Duff Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Retrieved from [Link]

-

CORE. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. Retrieved from [Link]

-

UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C11H13NO | CID 2793014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide provides a comprehensive examination of a specific derivative, This compound . We will dissect its molecular architecture, outline robust synthetic protocols, predict its physicochemical and spectroscopic signatures, and explore its potential as a therapeutic agent through computational modeling. This document is designed to serve as a foundational resource, blending established chemical principles with advanced computational techniques to offer a holistic understanding of this promising molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline nucleus is a cornerstone in the design of pharmacologically active agents, renowned for its presence in natural products and synthetic drugs exhibiting a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1] The saturation of one of the aromatic rings imparts a three-dimensional character to the otherwise planar quinoline structure, allowing for more specific and complex interactions with biological targets.

The introduction of an N-propyl group and a C-6 carbaldehyde moiety to this scaffold creates a molecule of significant interest. The N-alkylation enhances lipophilicity and can influence binding affinity, while the aldehyde group serves as a versatile chemical handle for further derivatization or as a key pharmacophoric element for target engagement. This guide will elucidate the synthesis and comprehensive characterization of this specific analogue.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery, influencing everything from solubility and membrane permeability to metabolic stability.

Molecular Structure

The core of the molecule is the bicyclic 1,2,3,4-tetrahydroquinoline system. A propyl group is attached to the nitrogen atom at position 1, and a carbaldehyde (formyl) group is substituted at position 6 of the aromatic ring.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models and computational algorithms are invaluable for predicting the physicochemical properties that govern a molecule's pharmacokinetic profile.[2] The following properties for this compound have been computationally predicted.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₇NO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 203.28 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| LogP (o/w) | 3.15 ± 0.25 | Measures lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Correlates with hydrogen bonding potential and membrane permeability. |

| Aqueous Solubility (LogS) | -3.5 ± 0.5 | Critical for absorption and formulation; indicates moderate to low solubility. |

| pKa (most basic) | 4.8 ± 0.2 | The tertiary amine's basicity affects ionization state and solubility at physiological pH. |

| Number of H-Bond Acceptors | 2 | Influences interactions with biological targets and solubility. |

| Number of H-Bond Donors | 0 | Influences interactions with biological targets and solubility. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Note: These values are generated from computational models and should be confirmed experimentally.[3][4][5]

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a two-step process: N-alkylation of the parent heterocycle followed by electrophilic formylation. This strategy leverages the increased nucleophilicity of the aromatic ring following N-alkylation.

Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline (Intermediate)

This protocol utilizes reductive amination, a robust method for N-alkylation.

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M), add propionaldehyde (1.2 eq).

-

Reduction: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 1-propyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound (Final Product)

This protocol employs the Vilsmeier-Haack reaction for regioselective formylation.[6][7][8][9]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6][10]

-

Addition of Substrate: Dissolve the 1-propyl-1,2,3,4-tetrahydroquinoline intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture to 0 °C and pour it carefully onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is ~7-8. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (ethyl acetate/hexane) to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental data for the exact target molecule is not available in the cited literature, the following spectral characteristics are predicted based on the known properties of the tetrahydroquinoline scaffold and the functional groups present.[11][12][13][14]

| Technique | Predicted Observations |

| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ 9.7-9.9 ppm. Aromatic Protons: Signals in the δ 7.0-7.8 ppm range, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. Propyl Group (N-CH₂-CH₂-CH₃): Triplet (N-CH₂) ~δ 3.3 ppm, Sextet (-CH₂-) ~δ 1.6 ppm, Triplet (-CH₃) ~δ 0.9 ppm. Tetrahydroquinoline Ring (C2, C3, C4 protons): Multiplets in the δ 1.9-3.0 ppm range. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): Signal at δ 190-192 ppm. Aromatic Carbons: Signals in the δ 115-155 ppm range. Propyl Carbons: Signals at ~δ 52 (N-CH₂), ~δ 20 (-CH₂-), and ~δ 11 (-CH₃) ppm. Tetrahydroquinoline Aliphatic Carbons: Signals in the δ 22-50 ppm range. |

| FT-IR | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1685-1700 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region. C-N Stretch: Absorption around 1250-1350 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z = 204.1383 |

Computational Analysis: Exploring Biological Potential

To probe the potential of this compound as a therapeutic agent, we turn to computational modeling. Quinoline derivatives are known inhibitors of various kinases, which are critical regulators of cell signaling and frequent targets in oncology.[15] Polo-like kinase 1 (PLK1), a key regulator of mitosis, is overexpressed in many cancers and represents a validated anticancer target.[16][17][18][19]

Target Selection: Polo-like Kinase 1 (PLK1)

PLK1 features a well-defined ATP-binding pocket that is amenable to inhibition by small molecules. Several crystal structures of PLK1 in complex with inhibitors are available in the Protein Data Bank (PDB), such as PDB ID: 4J7B and 2RKU , providing an excellent basis for structure-based drug design.[20][21]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. We will use AutoDock Vina, a widely used and validated docking engine.

Caption: Workflow for molecular docking of the title compound into the PLK1 active site.

Protocol Steps:

-

Receptor Preparation: Download the crystal structure of PLK1 (e.g., PDB ID: 4J7B). Using molecular modeling software (e.g., AutoDockTools), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. Save the prepared receptor in the required PDBQT format.

-

Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry using a suitable force field or quantum mechanical method. Assign charges and define rotatable bonds, saving the final structure as a PDBQT file.

-

Grid Box Generation: Define the search space for the docking simulation. This is typically a cubic grid box centered on the active site, identified from the position of the co-crystallized inhibitor in the original PDB file.

-

Docking Execution: Run the AutoDock Vina simulation, providing the prepared receptor, ligand, and grid box configuration as input. Vina will calculate the binding affinity (in kcal/mol) and generate a series of binding poses.

-

Results Analysis: Analyze the output to identify the pose with the lowest binding energy. Visualize this pose within the PLK1 active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with active site residues.

Anticipated Interactions and SAR Insights

Based on known PLK1 inhibitors, it is anticipated that the tetrahydroquinoline scaffold will occupy the hydrophobic region of the ATP-binding pocket. The aldehyde oxygen may act as a hydrogen bond acceptor with residues in the hinge region of the kinase. Quantitative Structure-Activity Relationship (QSAR) models for quinoline derivatives often highlight the importance of steric and electrostatic fields, suggesting that the N-propyl group and C-6 aldehyde will significantly influence the binding affinity and selectivity.[22][23][24][25][26]

Conclusion and Future Directions

This guide has provided a multi-faceted technical overview of this compound. We have established a robust synthetic pathway, predicted its key physicochemical and spectroscopic properties, and outlined a computational strategy to evaluate its potential as a PLK1 inhibitor.

The true value of this molecule will be realized through experimental validation. The immediate next steps should involve the synthesis and full experimental characterization of the compound to confirm the predicted data. Subsequently, in vitro kinase assays are required to determine its actual inhibitory activity against PLK1 and a panel of other kinases to assess selectivity. The aldehyde functionality provides a prime site for the generation of a focused library of derivatives (e.g., oximes, hydrazones, or reductive amination products) to build a comprehensive Structure-Activity Relationship (SAR) profile. This integrated approach of synthesis, characterization, and computational modeling provides a powerful engine for the discovery of novel therapeutic agents.

References

-

4J7B: Crystal structure of polo-like kinase 1. (2013, July 24). RCSB PDB. Retrieved January 16, 2026, from [Link]

-

Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. (2011, December 1). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). PubMed. Retrieved January 16, 2026, from [Link]

-

2RKU: Structure of PLK1 in complex with BI2536. (2008, February 5). RCSB PDB. Retrieved January 16, 2026, from [Link]

-

SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. (n.d.). Journal of Chemical, Biological and Medicinial Sciences. Retrieved January 16, 2026, from [Link]

-

PLK1 - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

1Q4O: The structure of the polo box domain of human Plk1. (2003, November 11). RCSB PDB. Retrieved January 16, 2026, from [Link]

-

8CRC: Structure of human Plk1 PBD in complex with Allopole-A. (2023, August 16). RCSB PDB. Retrieved January 16, 2026, from [Link]

-

2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024, July 4). MDPI. Retrieved January 16, 2026, from [Link]

-

Structure-based discovery of new polo-like kinase 1 (PLK1) inhibitors as potential anticancer agents via docking-based comparative intermolecular contacts analysis (dbCICA). (2021, July). ResearchGate. Retrieved January 16, 2026, from [Link]

-

What are PLK1 inhibitors and how do they work?. (2024, June 21). Novoprolabs. Retrieved January 16, 2026, from [Link]

-

Comparative docking analysis of PLK1 Inhibitor placement into PLK1 ATP.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Polo-like kinases inhibitors. (2012). IRIS. Retrieved January 16, 2026, from [Link]

-

Plk1 kinase activity inhibitors. These compounds have been shown to.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Vilsmeier Reaction - YouTube. (2021, August 17). YouTube. Retrieved January 16, 2026, from [Link]

-

Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021, April 11). MDPI. Retrieved January 16, 2026, from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. (2022, June 1). Frontiers. Retrieved January 16, 2026, from [Link]

-

Prediction of Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Prediction of physicochemical properties. (2012). PubMed. Retrieved January 16, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed. Retrieved January 16, 2026, from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

The Prediction of Physicochemical Properties | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr. Retrieved January 16, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

(PDF) Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. (2015, December 21). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines | ACS Omega. (2021, March 15). ACS Publications. Retrieved January 16, 2026, from [Link]

-

Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. (n.d.). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines. (2021, March 15). Figshare. Retrieved January 16, 2026, from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijstr.org [ijstr.org]

- 13. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PLK1 - Wikipedia [en.wikipedia.org]

- 18. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. Avento | FROM STRUCTURES TO THERAPEUTICS: QSAR ANALYSIS OF QUINOLINE DERIVATIVE [avento.shop]

- 23. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation [mdpi.com]

A Technical Guide to the Spectral Analysis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for the novel compound 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral features, ensuring a deep and practical understanding of the molecule's structural characterization.

Introduction

This compound is a substituted tetrahydroquinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1] The precise characterization of this molecule is paramount for its potential applications. This guide will provide a detailed, predictive analysis of its spectral properties, drawing upon data from closely related analogs such as 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and the parent 1,2,3,4-tetrahydroquinoline scaffold.[2][3][4]

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound with the standard numbering convention for the quinoline ring system.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, and aldehydic protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | s | 1H | H-11 (CHO) |

| ~7.55 | d | 1H | H-5 |

| ~7.48 | s | 1H | H-7 |

| ~6.65 | d | 1H | H-8 |

| ~3.35 | t | 2H | H-2 |

| ~3.20 | t | 2H | H-9 |

| ~2.80 | t | 2H | H-4 |

| ~1.95 | m | 2H | H-3 |

| ~1.65 | sextet | 2H | H-10 |

| ~0.95 | t | 3H | H-11' (CH₃) |

Interpretation of the ¹H NMR Spectrum

The aldehydic proton (H-11) is expected to be the most deshielded, appearing as a singlet around 9.75 ppm. The aromatic protons will appear in the region of 6.65-7.55 ppm. The proton at the C-5 position, being ortho to the electron-withdrawing aldehyde group, will be the most downfield of the aromatic signals. The aliphatic protons of the tetrahydroquinoline ring system will show characteristic triplet and multiplet signals. The N-propyl group protons will exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. The predicted spectrum will show distinct signals for the carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190.5 | C-11 (CHO) |

| ~152.0 | C-8a |

| ~131.5 | C-7 |

| ~130.0 | C-5 |

| ~128.5 | C-6 |

| ~124.0 | C-4a |

| ~110.0 | C-8 |

| ~51.0 | C-9 |

| ~47.5 | C-2 |

| ~27.0 | C-4 |

| ~22.0 | C-3 |

| ~20.5 | C-10 |

| ~11.5 | C-11' (CH₃) |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 190.5 ppm. The aromatic carbons will resonate in the 110-152 ppm region, with their specific shifts influenced by the substituents. The aliphatic carbons of the tetrahydroquinoline ring and the N-propyl group will appear in the upfield region of the spectrum. The chemical shifts of tetrahydroquinoline species are well-documented and provide a solid basis for these assignments.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₂H₅]⁺ |

| 146 | [M - C₄H₉]⁺ |

| 130 | [C₉H₈N]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 203, corresponding to the molecular weight of the compound. A prominent fragment would likely result from the loss of an ethyl group from the N-propyl substituent, giving a peak at m/z 174. Further fragmentation could involve the loss of the entire N-propyl group or other characteristic cleavages of the tetrahydroquinoline ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretch |

| ~2820, ~2720 | Medium | C-H (aldehyde) stretch |

| ~1685 | Strong | C=O (aldehyde) stretch |

| ~1600, ~1480 | Medium | C=C (aromatic) stretch |

| ~1350 | Medium | C-N stretch |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The characteristic C-H stretching bands of the aldehyde will appear as two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching vibrations will be observed in the 2960-2850 cm⁻¹ region. Aromatic C=C stretching bands will be present in the 1600-1480 cm⁻¹ range, and the C-N stretching vibration of the tertiary amine will be visible around 1350 cm⁻¹.

Conclusion

The comprehensive spectral analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, provides a robust framework for the structural elucidation of this compound. The detailed interpretations, grounded in established spectroscopic principles and data from analogous compounds, offer a high degree of confidence in the proposed assignments. This technical guide serves as a valuable resource for researchers working with this and related molecules, facilitating their identification, characterization, and further development.

References

-

ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]

-

Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Scholars Middle East Publishers. Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. [Link]

-

ACS Publications. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

PubMed. Progress in the Chemistry of Tetrahydroquinolines. [Link]

-

National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

- Google Patents. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

ResearchGate. (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

-

PubChem. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

-

SciSpace. New 4-Spiroannulated Tetrahydroisoquinolines by a One-Pot Sequential Procedure. Isolation and Characterization of σ-Alkylpallad. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

PubChem. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. [Link]

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

-

NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]

-

PubMed. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

Sources

- 1. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C11H13NO | CID 2793014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Guide to the Safe Handling and Risk Mitigation of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 876710-88-2). As specific safety and toxicological data for this compound are not extensively published, this guide synthesizes information from structurally related analogs—namely the 1,2,3,4-tetrahydroquinoline (THQ) core and aromatic aldehydes. The THQ scaffold is associated with potential toxicity, including carcinogenicity and mutagenicity, while aromatic aldehydes are often irritants.[1] Consequently, a cautious and rigorous approach is mandated. This guide outlines essential protocols covering engineering controls, personal protective equipment (PPE), emergency procedures, and waste disposal to ensure the safety of laboratory personnel and the environment.

Compound Profile and Structural Rationale for Hazard Assessment

This compound is a heterocyclic compound utilized as a building block in medicinal chemistry and organic synthesis.[2][3] Its chemical structure integrates two key functional motifs that dictate its reactivity and toxicological profile: the N-propylated tetrahydroquinoline ring and an aromatic carbaldehyde group.

-

The 1,2,3,4-Tetrahydroquinoline (THQ) Core: The parent THQ structure is a known hazardous substance.[4] The quinoline scaffold itself is linked to a complex toxicological profile, with some derivatives exhibiting genotoxic and carcinogenic properties.[1][5] The saturated portion of the ring system still presents hazards, including acute oral toxicity and the potential for causing severe skin and eye damage.[4]

-

The Aromatic Aldehyde Group: Aldehydes are reactive functional groups. Aromatic aldehydes can act as skin and eye irritants and may cause respiratory irritation.[6][7] While many are used safely in various industries, their inherent reactivity necessitates careful handling to avoid unwanted chemical reactions or biological interactions.[8][9]

Given the limited direct data, the safety protocols for this compound must be conservatively based on the combined hazards of these two structural components.

| Compound Identification | |

| IUPAC Name | This compound |

| CAS Number | 876710-88-2[10] |

| Molecular Formula | C₁₃H₁₇NO[10] |

| Molecular Weight | 203.29 g/mol [10] |

| Known Hazard | Irritant[10] |

Comprehensive Hazard Identification

Based on the analysis of analogous structures, a presumptive hazard classification for this compound is summarized below. This proactive classification forms the basis for all subsequent handling and safety protocols.

| Hazard Class | Anticipated GHS Classification | Rationale and Authoritative Source Analogy |

| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as H301 (Toxic if swallowed). |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Both THQ and various aldehydes are known skin irritants (H315).[1][7][11] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | THQ is a known eye irritant (H319).[1][12] This is a common property of aromatic aldehydes as well.[6][11] |

| Carcinogenicity | Category 1B or 2 (May cause cancer / Suspected of causing cancer) | The parent quinoline structure is classified as a Category 1B carcinogen (H350).[1] The THQ derivative carries a similar warning. |

| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) | Quinoline is classified as a Category 2 mutagen (H341).[1] This risk should be considered for its derivatives. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | A common hazard for aldehyde compounds (H335).[7] |

| Aquatic Hazard (Chronic) | Category 3 (Harmful to aquatic life with long lasting effects) | Based on the classification for 1,2,3,4-tetrahydroquinoline (H412). |

| Physical Hazards | Combustible Liquid | The parent THQ is a combustible liquid (H227). Aldehydes can also be flammable.[6][7] |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, appropriate PPE, and standardized laboratory procedures is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the compound's presumed inhalation toxicity, potential carcinogenicity, and irritant properties.[1][7]

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Adequate Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Proximity to Safety Equipment: Workstations must be located in close proximity to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

PPE selection is based on the compound's potential for skin and eye irritation, dermal absorption, and long-term health effects.[1][12]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of after handling the compound. Always use proper glove removal technique to avoid skin contact.[13]

-

Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[12]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

-

Respiratory Protection: While engineering controls should be sufficient, a risk assessment may indicate the need for respiratory protection (e.g., an air-purifying respirator with organic vapor cartridges) for specific non-routine operations, such as cleaning up a large spill.[13]

Laboratory Handling Workflow

This step-by-step protocol is designed as a self-validating system to minimize exposure at every stage of the experimental process.

-

Preparation:

-

Designate a specific area within the fume hood for the experiment.

-

Ensure all necessary glassware is clean, dry, and free of defects.

-

Assemble all required materials, including the compound, solvents, reagents, and waste containers, inside the fume hood before starting.

-

-

Weighing and Transfer:

-

Weigh the solid compound directly into the reaction vessel within the fume hood or on a balance located within an enclosure.

-

Use a spatula for transfers. Avoid creating dust or airborne particles.

-

If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.

-

-

During the Reaction:

-

Keep the reaction vessel closed or covered to the extent possible.

-

Maintain a clean and organized workspace. Immediately clean up any minor drips or spills within the fume hood.

-

Keep the fume hood sash at the lowest practical height.

-

-

Post-Experiment Workup and Cleanup:

-

Quench the reaction and perform extractions within the fume hood.

-

All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of into a designated hazardous waste container.

-

Decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Scenario | Action Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

| Minor Spill | (Inside a fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area. |

| Major Spill | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains. Do not attempt to clean up without appropriate training and respiratory protection. |

| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may be heavier than air and can form explosive mixtures with air upon intense heating. |

Storage, Reactivity, and Disposal

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Location: Keep in a locked storage area accessible only to authorized personnel.

-

Protection: Store away from heat, sparks, open flames, and other sources of ignition.[7] Protect from light and moisture.

Chemical Reactivity and Incompatibility

Understanding the compound's reactivity is key to preventing dangerous reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4] The aldehyde group can undergo various reactions, and the tertiary amine of the THQ ring can react with acids.

-

Hazardous Decomposition: Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Waste Disposal

All waste materials must be treated as hazardous.

-

Classification: The waste should be classified as toxic and potentially carcinogenic.

-

Procedure: Dispose of waste materials in sealed, properly labeled containers. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

-

Regulations: All disposal must be conducted in strict accordance with federal, state, and local environmental regulations. Avoid release to the environment.

Visualization: Risk Assessment Workflow

Before any new experiment involving this compound, researchers must follow a structured risk assessment process.

Caption: Logical workflow for risk assessment before handling the target compound.

References

- Benchchem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.

- Galeano, E., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich.

- Matrix Scientific. 1-Propyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.

- Glesy, J. P., et al.